N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylenebicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the chlorinated phenyl group.
Bicyclo[2.2.1]heptane, 2-chloro-: Similar bicyclic framework with a chlorine substituent but different functional groups.
N-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide: Closely related in structure with slight variations in the bicyclic system.
Uniqueness
N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of a chlorinated phenyl group and a highly substituted bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H20ClNO3 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C18H20ClNO3/c1-10-11(19)6-5-7-12(10)20-15(23)18-9-8-17(4,16(18,2)3)13(21)14(18)22/h5-7H,8-9H2,1-4H3,(H,20,23) |
InChI Key |
COMNFOBKYUYLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Origin of Product |
United States |
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